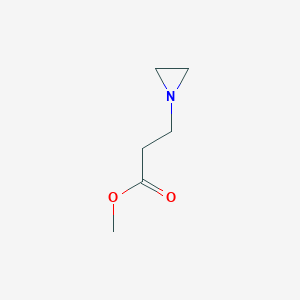

Methyl 3-(1-aziridinyl)propionate

Description

Methyl 3-(1-aziridinyl)propionate is a reactive aziridine-containing ester widely used as a monomer or crosslinking agent in polymer chemistry. Aziridine (a three-membered nitrogen-containing heterocycle) confers high reactivity due to ring strain, enabling nucleophilic ring-opening reactions with carboxylic acids, thiols, or other nucleophiles. This compound is often incorporated into larger crosslinkers, such as pentaerythritol tris[3-(1-aziridinyl)propionate] (A-1) and trimethylolpropane tris[3-(1-(2-methyl)aziridinyl)propionate] (A-2), which are pivotal in coatings, adhesives, and degradable porous polymers .

Properties

CAS No. |

1073-77-4 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl 3-(aziridin-1-yl)propanoate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3 |

InChI Key |

IKMSGGHCWBSOOO-UHFFFAOYSA-N |

SMILES |

COC(=O)CCN1CC1 |

Canonical SMILES |

COC(=O)CCN1CC1 |

Other CAS No. |

1073-77-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings :

- A-1 is preferred for room-temperature curing in coatings due to its rapid reactivity with thiol-carboxylic acids .

- A-2 ’s methyl substitution improves hydrolytic stability, making it suitable for moisture-resistant applications .

- The bis-aziridine derivative (CAS 52234-82-9) exhibits superior thermal stability, ideal for high-performance materials .

Comparison with Non-Aziridine Propionate Esters

Key Findings :

- Methyl 3-(2-hydroxyphenyl)propionate’s phenolic group enables UV stabilization and antioxidant activity, unlike aziridine derivatives .

- Thiophene-containing propionates (e.g., CAS 16862-05-8) are niche in conductive polymers due to sulfur’s electronic properties .

- Ionic liquids like 1-Ethyl-3-methylimidazolium propionate serve non-reactive roles as solvents, contrasting sharply with aziridines’ crosslinking function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.